Heptanal

Description

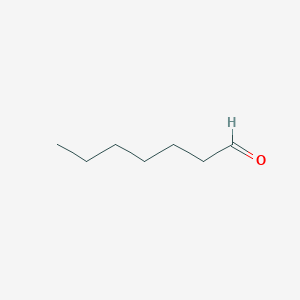

Structure

3D Structure

Properties

IUPAC Name |

heptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGMKSSBGDXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021597 | |

| Record name | Heptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-heptaldehyde appears as a colorless, oily liquid with a penetrating fruity odor. Insoluble in water and less dense than water. Hence floats on water. Used to make perfumes and pharmaceuticals., Liquid, Colorless liquid with a strong fruity odor; Hygroscopic; [Hawley] Clear faintly yellow-green liquid; [MSDSonline], colourless to slightly yellow liquid/penetrating, oily odour | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Heptanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

307 °F at 760 mmHg (NTP, 1992), 152.8 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

95 °F (NTP, 1992), 48 °C (closed cup) | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with alcohol, ether. Soluble in 3 volumes of 60% alcohol., 1:12 IN 50% ALC, 1:4 IN 60% ALC, 1:2 IN 70% ALC, Slightly soluble in carbon tetrachloride; miscible with ethanol, ethyl ether, In water, 1,250 mg/L at 25 °C, 1.25 mg/mL at 25 °C, slightly soluble in water; miscible with alcohol, ether, fixed oils, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Heptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8495 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.82162 g/cu cm at 25 °C, 0.814-0.819 | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/632/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.9 (Air = 1) | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 77 °F ; 5 mmHg at 90.9 °F (NTP, 1992), 3.52 [mmHg], 3.52 mm Hg at 25 °C | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heptanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily colorless liquid | |

CAS No. |

111-71-7 | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Heptanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92N104S3HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-45 °F (NTP, 1992), -43.3 °C, Heat of fusion = 2.3585X10+7 J/kmol at melting point | |

| Record name | N-HEPTALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEPTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heptanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptanal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanal (C₇H₁₄O), also known as heptaldehyde or enanthaldehyde, is a saturated alkyl aldehyde with a seven-carbon chain. It is a colorless, oily liquid characterized by a strong, penetrating fruity odor.[1] this compound occurs naturally in the essential oils of several plants, including ylang-ylang, clary sage, and citrus fruits.[2][3] Industrially, it serves as a crucial precursor in the synthesis of fragrances, flavorings, and lubricants.[3][4] Notably, this compound has also been identified as a potential biomarker in the breath of lung cancer patients, sparking interest in its metabolic pathways and role in disease pathology.[1][5][6] This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a review of its synthesis and metabolic relevance.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for its handling, application in synthesis, and analytical determination.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Heptaldehyde, Enanthaldehyde, Aldehyde C-7 | [1][2] |

| CAS Number | 111-71-7 | [7] |

| Molecular Formula | C₇H₁₄O | [1][7] |

| Molecular Weight | 114.19 g/mol | [1][7] |

| Appearance | Colorless, oily liquid | [1][4] |

| Odor | Penetrating, fruity, fatty | [1][3] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Melting Point | -43.3 °C | 1 atm | [3][4] |

| Boiling Point | 152.8 °C | 1 atm | [3][4] |

| Density | 0.817 g/mL | 25 °C | [8][9] |

| 0.82162 g/cm³ | 25 °C | [1] | |

| Solubility in Water | 1,250 mg/L | 25 °C (Slightly soluble) | [1] |

| Solubility in Organic Solvents | Miscible | Alcohol, Ether | [1] |

| Vapor Pressure | 3.52 mmHg | 25 °C | [1] |

| Refractive Index (n_D) | 1.413 | 20 °C | [8] |

| Flash Point | 35 °C (95 °F) | Closed cup | [10] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are foundational for quality control and research applications.

Determination of Boiling Point by Capillary Method

This method is suitable for determining the boiling point of small quantities of liquid.

Methodology:

-

A small amount of this compound (2-3 mL) is placed into a small test tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the this compound.

-

The test tube is attached to a thermometer and heated in a liquid paraffin (B1166041) bath (e.g., using a Thiele tube).[1]

-

The bath is heated gently, and the temperature is monitored. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[3]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[1] This occurs when the vapor pressure of the this compound equals the atmospheric pressure.

Determination of Density by Pycnometer

A pycnometer is used for the precise measurement of liquid density.

Methodology:

-

A clean, dry pycnometer is weighed accurately on an analytical balance.[11]

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.[7][11]

-

The pycnometer is then thoroughly dried and filled with this compound.

-

The filled pycnometer is again brought to the constant temperature in the bath, ensuring no air bubbles are trapped.[7]

-

The pycnometer filled with this compound is weighed.

-

The density of this compound is calculated by dividing the mass of the this compound by the determined volume of the pycnometer.[10]

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.[12]

-

A few drops of this compound are placed on the surface of the lower prism, and the prisms are closed and locked.[13]

-

A light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.[14]

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) by circulating water through the instrument, as the refractive index is temperature-dependent.[15]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating this compound from potential impurities.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The resulting chromatogram will show peaks corresponding to the different components of the sample.

-

Quantification: The percent purity is calculated by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[16]

Oxidation of this compound to Heptanoic Acid

This protocol describes a common chemical transformation of this compound.

Methodology:

-

This compound (1.0 equivalent) is added to a flask.[17]

-

A solution of potassium permanganate (B83412) (KMnO₄) in water is prepared.

-

The flask containing this compound is cooled in an ice bath, and the potassium permanganate solution is added dropwise with stirring, maintaining the temperature below 20 °C.[17]

-

After the addition is complete, the reaction is stirred until completion (monitored by TLC or GC).

-

The reaction mixture is worked up by adding a reducing agent (e.g., sodium bisulfite) to quench excess permanganate, followed by acidification to protonate the carboxylic acid.

-

The heptanoic acid product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by distillation or chromatography.

Synthesis and Reactivity

This compound's reactivity is dominated by its aldehyde functional group, making it a versatile intermediate in organic synthesis.

Industrial and Laboratory Synthesis

The primary industrial production of this compound involves the hydroformylation of 1-hexene.[2] In the laboratory, a common method is the oxidation of the corresponding primary alcohol, 1-heptanol (B7768884).

Key Chemical Reactions

This compound undergoes typical aldehyde reactions, including:

-

Oxidation: Readily oxidized to heptanoic acid using common oxidizing agents like potassium permanganate or chromium trioxide.[18]

-

Reduction: Can be reduced to 1-heptanol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.[19]

-

Aldol Condensation: Reacts with other carbonyl compounds in the presence of an acid or base catalyst. A commercially significant example is the Knoevenagel condensation with benzaldehyde (B42025) to produce jasminaldehyde, a valuable fragrance component.[2]

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. phillysim.org [phillysim.org]

- 5. mdpi.com [mdpi.com]

- 6. Determination of hexanal and this compound in saliva samples by an adapted magnetic headspace adsorptive microextraction for diagnosis of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kaycantest.com [kaycantest.com]

- 8. scribd.com [scribd.com]

- 9. Metabolism of biogenic aldehydes in isolated human blood cells, platelets and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ised-isde.canada.ca [ised-isde.canada.ca]

- 11. che.utah.edu [che.utah.edu]

- 12. scribd.com [scribd.com]

- 13. One moment, please... [davjalandhar.com]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 16. youtube.com [youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

- 19. prepchem.com [prepchem.com]

Heptanal in Essential Oils: A Technical Guide to Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanal, a saturated aldehyde with a characteristic fruity, green odor, is a naturally occurring volatile compound found in a variety of essential oils. While often present as a minor constituent, it can contribute to the overall aroma profile and potential biological activity of these complex mixtures. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in essential oils, methods for its extraction, and detailed protocols for its analytical determination. Quantitative data is summarized for clarity, and a comprehensive experimental workflow is visualized to aid researchers in their study of this and other volatile compounds in plant-derived extracts.

Natural Occurrence of this compound in Essential Oils

This compound has been identified as a constituent of several essential oils, although often at low concentrations. Its presence is a result of the plant's secondary metabolism. The essential oils in which this compound is most commonly found are derived from a diverse range of plant families.

Key natural sources include the essential oils of:

-

Lemon (Citrus limon)

-

Bitter orange (Citrus aurantium)

-

Rose (Rosa damascena)

-

Hyacinth (Hyacinthus orientalis)

While this compound is reported in these oils, quantitative data is often scarce in the literature, suggesting it is typically a minor component. Other aldehydes, such as octanal (B89490) and decanal (B1670006) in citrus oils, are often found in higher concentrations.[11][12][13][14][15] The table below summarizes the available quantitative data for this compound and related aldehydes in select essential oils.

Table 1: Quantitative Data of this compound and Related Aldehydes in Essential Oils

| Plant Source | Essential Oil | Compound | Concentration (%) | Extraction Method | Analytical Method | Reference |

| Citrus sinensis (Sweet Orange) | Peel Oil | Octanal | 0.2 - 2.8 | Cold Pressing | GC | [11] |

| Citrus sinensis (Sweet Orange) | Peel Oil | Decanal | 0.1 - 0.7 | Cold Pressing | GC | [11] |

| Salvia sclarea (Clary Sage) | Aerial Parts | Hexanal | Trace | Hydrodistillation | GC-MS | [6] |

Note: Specific quantitative data for this compound is limited in publicly available research. The data for related aldehydes is provided for comparative context.

Methodologies for Extraction of this compound-Containing Essential Oils

The extraction of volatile compounds like this compound from plant material is a critical step that can significantly influence the final composition of the essential oil. The choice of method depends on the stability of the compounds and the plant matrix.

Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils.[16][17][18][19] It involves the direct contact of the plant material with boiling water.

Experimental Protocol for Hydrodistillation:

-

Preparation of Plant Material: The plant material (e.g., flowers, leaves) is harvested and, if necessary, comminuted to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used, which consists of a distillation flask, a condenser, and a separator.

-

Charging the Still: The plant material is placed in the distillation flask and fully submerged in a sufficient volume of distilled water.[18]

-

Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oil components, rises and passes into the condenser.

-

Condensation and Separation: The condenser, cooled with circulating water, liquefies the steam and oil vapor. The condensate flows into the separator, where the less dense essential oil forms a layer on top of the aqueous phase (hydrosol).

-

Collection: The essential oil is carefully collected from the separator. The process is typically continued for a predefined period (e.g., 3-4 hours) to ensure complete extraction.[9]

Steam Distillation

In steam distillation, live steam is passed through the plant material, which is supported on a grid above the water level.[16] This method is gentler than hydrodistillation as it avoids direct contact of the plant material with boiling water.

Experimental Protocol for Steam Distillation:

-

Preparation of Plant Material: Similar to hydrodistillation, the plant material is prepared to facilitate steam penetration.

-

Apparatus Setup: A still equipped with a steam inlet and a grid to hold the plant material is used, connected to a condenser and separator.

-

Charging the Still: The plant material is packed into the still on the grid.

-

Steam Injection: Saturated steam is introduced into the bottom of the still and passes up through the plant material, causing the volatile oils to vaporize.

-

Condensation and Separation: The mixture of steam and essential oil vapor is condensed and separated as described for hydrodistillation.

Analytical Methodology for this compound Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils due to its high resolution and sensitivity.[20][21][22][23][24]

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration (e.g., 1% v/v). An internal standard may be added for accurate quantification.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[24]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[24]

-

Injector: The sample (e.g., 1 µL) is injected in split or splitless mode. The injector temperature is typically set to 250 °C.[24]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program starts at a lower temperature (e.g., 60 °C) and is ramped up to a higher temperature (e.g., 240-250 °C) at a specific rate (e.g., 3-5 °C/min).[23][24]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-400 amu.

-

Ion Source and Transfer Line Temperatures: These are typically maintained at around 200-280 °C.

-

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in databases (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The concentration of each compound is determined by integrating the area of its chromatographic peak, often relative to an internal standard.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound and other volatile compounds from plant sources.

References

- 1. essencejournal.com [essencejournal.com]

- 2. Improvement of Ylang-Ylang Essential Oil Characterization by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Composition and Biological Activities of Essential Oil from Salvia sclarea Plants Regenerated in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apioa.fins.uns.ac.rs [apioa.fins.uns.ac.rs]

- 8. researchgate.net [researchgate.net]

- 9. ijrti.org [ijrti.org]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 17. putzagarwoodfarm.com [putzagarwoodfarm.com]

- 18. Hydro Distillation Method [allinexporters.com]

- 19. youtube.com [youtube.com]

- 20. areme.co.jp [areme.co.jp]

- 21. academics.su.edu.krd [academics.su.edu.krd]

- 22. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 23. scitepress.org [scitepress.org]

- 24. Fast analysis of principal volatile compounds in crude and processed Atractylodes macrocephala by an automated static headspace gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Heptanal via 1-Hexene Hydroformylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroformylation of 1-hexene (B165129), an exemplary α-olefin, to produce heptanal is a cornerstone of industrial organic synthesis, providing a key intermediate for fragrances, plasticizers, and pharmaceuticals. This technical guide provides a comprehensive overview of the core principles, catalyst systems, reaction kinetics, and experimental protocols governing this transformation. Emphasis is placed on the two predominant catalytic systems, rhodium and cobalt, detailing the profound influence of ligands, temperature, and pressure on reaction efficiency, conversion, and, critically, regioselectivity—the ratio of the desired linear product (n-heptanal) to its branched isomer (2-methylhexanal). This document synthesizes data from key research to offer detailed experimental methodologies and structured data tables for comparative analysis, alongside visualizations of the catalytic cycle and experimental workflow to facilitate a deeper understanding of the process.

Introduction to Hydroformylation

Hydroformylation, or the "oxo process," is a paramount industrial method for converting alkenes into aldehydes through the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[1][2] The reaction utilizes synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a transition metal catalyst.[1] For the synthesis of this compound, 1-hexene is the primary feedstock.

The reaction yields two principal isomeric products: the linear aldehyde, n-heptanal, and the branched aldehyde, 2-methylhexanal. For many applications, particularly in the production of linear plasticizer alcohols or certain fragrance compounds, high selectivity for the linear n-heptanal is crucial.[3] The ratio of linear to branched aldehydes (n/iso or l/b) is a key performance indicator for any hydroformylation process and is heavily influenced by the choice of catalyst and reaction conditions.[4][5]

Catalytic Systems: Rhodium vs. Cobalt

The industrial viability of hydroformylation hinges on the catalyst. While numerous transition metals exhibit activity, rhodium and cobalt complexes are the most widely employed.[6]

-

Cobalt Catalysts: Historically the first to be used, cobalt catalysts, typically derived from dicobalt octacarbonyl (Co₂(CO)₈), are cost-effective and robust.[2][7] They generally operate under high-pressure (100–300 atm) and high-temperature (130–180 °C) conditions.[2][7] Unmodified cobalt carbonyls tend to yield a lower n/iso ratio compared to modern rhodium systems. However, modifications with ligands such as pyridine (B92270) can enhance reaction rates and selectivity.[7]

-

Rhodium Catalysts: Rhodium complexes, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are significantly more active than their cobalt counterparts, allowing for much milder reaction conditions (e.g., 25–120 °C, 1–100 atm).[6][8] This high activity translates to faster reaction rates and, critically, superior regioselectivity towards the linear aldehyde, with n/iso ratios frequently exceeding 20:1.[8] The primary drawback of rhodium catalysts is their high cost, which necessitates highly efficient catalyst recovery and recycling processes.[9][10]

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are representative protocols for both cobalt and rhodium-catalyzed systems derived from published research.

Protocol 1: Aqueous-Biphasic Hydroformylation with a Water-Soluble Cobalt Catalyst

This protocol is based on the use of a water-soluble cobalt complex, allowing for easier catalyst separation from the organic product phase.

Catalyst Precursor: HCo(CO)[P(o-C₆H₄SO₃Na)]₃ (synthesized via reductive carbonylation of CoCl₂·6H₂O in the presence of o-TPPTS).

Experimental Setup:

-

A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling valve is rendered inert by purging with nitrogen.

-

The aqueous catalyst solution is prepared by dissolving the cobalt complex (e.g., 8 mg, 0.0037 mmol) in deoxygenated water (15 mL).

-

The organic phase, consisting of 1-hexene (e.g., 24 mg, 0.286 mmol) and an organic solvent like n-heptane (15 mL), is prepared separately.

-

Both the aqueous and organic phases are transferred to the autoclave under a nitrogen atmosphere.

-

The reactor is sealed, and stirring is initiated (e.g., 700 rpm).

-

The autoclave is pressurized with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 7584 kPa or ~75 atm) and heated to the target temperature (e.g., 363 K or 90 °C).

-

The reaction is allowed to proceed for a set duration (e.g., 7.5 hours), with pressure maintained by a continuous supply of syngas.

-

After completion, the reactor is cooled to room temperature and carefully depressurized.

-

The biphasic mixture is collected, and the organic layer is separated from the aqueous catalyst layer. The aqueous layer can be recycled for subsequent runs.

-

The organic layer is analyzed by Gas Chromatography (GC) to determine conversion, selectivity, and n/iso ratio.

Protocol 2: Homogeneous Hydroformylation with a Rhodium-Phosphine Catalyst

This protocol describes a typical lab-scale homogeneous reaction using a rhodium catalyst with a phosphine ligand.[11]

Catalyst System: Rh(acac)(CO)₂ as the precursor and a bisphosphine ligand.

Experimental Setup:

-

Inside a glovebox, a reaction vessel (e.g., a Schlenk tube or a small autoclave) is charged with the rhodium precursor Rh(acac)(CO)₂ (e.g., 3.3 mM), the phosphine ligand (e.g., 8.3 mM), and a solvent (e.g., toluene-d₈ for NMR monitoring).[11]

-

1-hexene (e.g., 330 mM) is added to the solution.[11]

-

The vessel is sealed, removed from the glovebox, and connected to a syngas (CO/H₂ = 1:1) line.

-

The vessel is purged with syngas before being pressurized to the desired level (e.g., 60 psi or ~4 atm).[11]

-

The reaction mixture is heated to the target temperature (e.g., 80 °C) in a thermostatically controlled oil bath and stirred for the required duration (e.g., 20 hours).[11]

-

Upon completion, the vessel is cooled, and the excess pressure is vented in a fume hood.

-

A sample of the crude reaction mixture is analyzed directly by ¹H NMR and/or GC-MS to quantify the amounts of remaining 1-hexene, n-heptanal, 2-methylhexanal, and any isomerization or hydrogenation byproducts.

Quantitative Data Summary

The performance of different catalytic systems for 1-hexene hydroformylation is summarized below.

| Catalyst System | Temperature (°C) | Pressure (atm) | Solvent | 1-Hexene Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference |

| HCo(CO)[P(o-C₆H₄SO₃Na)]₃ | 90 | 75 | Water/n-Heptane | 62 | 66 | 2.6 | |

| Co₂(CO)₈ / Pyridine | 130 | 99 | [BMIM][NTf₂] | >95 (estimated) | Up to 87 | ~1.8 | [7] |

| Rh(acac)(CO)₂ / PPh₃ | 50 | 10 | Toluene | Variable | High | ~2.4 | [12] |

| Rh(acac)(CO)₂ / Bisphosphine | 80 | 4 | Toluene | High | >95 | 2.3 - 3.1 | [11] |

| RhH(CO)(PPh₃)₃ | 25 | 1 | Benzene | High | High | ~20 | [8] |

Visualizing the Process and Mechanism

Diagrams are essential for conceptualizing complex chemical processes. The following have been generated using the DOT language to illustrate the experimental workflow and the fundamental catalytic cycle.

Experimental Workflow

Caption: General experimental workflow for 1-hexene hydroformylation.

Simplified Hydroformylation Catalytic Cycle (Rhodium-Based)

The mechanism for rhodium-catalyzed hydroformylation, often based on the Wilkinson catalyst, involves a series of oxidative additions, insertions, and reductive eliminations.

Caption: Simplified catalytic cycle for rhodium-phosphine hydroformylation.

Product Separation and Catalyst Recycling

The economic feasibility of using expensive rhodium catalysts is contingent upon efficient separation and recycling. Several strategies are employed:

-

Aqueous-Biphasic Catalysis: As described in Protocol 1, using a water-soluble catalyst allows the rhodium complex to remain in the aqueous phase while the organic products are easily separated.

-

Thermomorphic Multicomponent Solvent (TMS) Systems: These systems use solvents that are miscible at reaction temperature but form two phases upon cooling, partitioning the catalyst into one phase and the product into another.[10]

-

Organophilic Nanofiltration: This membrane-based technique separates the larger catalyst complexes from the smaller product molecules under mild conditions, preventing thermal degradation of the catalyst.[10]

-

Distillation: For less sensitive cobalt systems or after initial phase separation, fractional distillation is used to purify the this compound from unreacted hexene and isomeric byproducts.[2]

Conclusion

The synthesis of this compound from 1-hexene hydroformylation is a mature yet continually evolving field. While cobalt catalysts remain relevant for certain applications, rhodium-phosphine systems offer unparalleled activity and selectivity under mild conditions, making them the preferred choice for high-purity n-heptanal production. The choice of ligands is paramount, directly influencing the n/iso ratio and overall efficiency. Future advancements will likely focus on developing more robust and easily recyclable catalysts, potentially through heterogenization of homogeneous catalysts or novel solvent systems, to further improve the economic and environmental profile of this vital industrial process.

References

- 1. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Hydroformylation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]

- 8. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. US20090118548A1 - Hydroformylation process and product separation with improved recovery of rhodium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Pyrolytic Cleavage of Ricinoleic Acid for Heptanal Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanal, a valuable aldehyde in the fragrance, flavor, and pharmaceutical industries, can be sustainably produced through the pyrolytic cleavage of ricinoleic acid, the primary component of castor oil. This technical guide provides an in-depth overview of this process, consolidating data on reaction conditions, starting materials, and product yields. Detailed experimental protocols for the pyrolysis reaction, purification of this compound, and its quantitative analysis are presented. Furthermore, this guide includes visualizations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the process.

Introduction

The growing demand for sustainable and bio-based chemicals has driven research into renewable feedstocks for industrial applications. Castor oil, derived from the seeds of Ricinus communis, is a versatile and non-edible raw material rich in ricinoleic acid, a C18 monounsaturated, hydroxylated fatty acid.[1] The unique structure of ricinoleic acid makes it an ideal precursor for the production of valuable C7 and C11 chemicals, namely this compound and undecenoic acid, through pyrolytic cleavage.[2] This thermal cracking process offers a green alternative to conventional petrochemical routes for this compound synthesis.

This guide serves as a technical resource for professionals in research and drug development, offering a detailed exploration of the pyrolytic conversion of ricinoleic acid to this compound.

Reaction Mechanism and Stoichiometry

The pyrolytic cleavage of ricinoleic acid, or its methyl ester, proceeds via a retro-ene reaction, often described as a McLafferty-type rearrangement, at elevated temperatures.[3] The reaction involves the thermal scission of the C11-C12 bond of the ricinoleic acid molecule.[4] Density functional theory (DFT) calculations have confirmed that the C11–C12 bond is the weakest in the molecule, making it susceptible to cleavage under pyrolytic conditions.[4]

The overall reaction is as follows:

Ricinoleic Acid → this compound + Undecenoic Acid

CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOH → CH₃(CH₂)₅CHO + CH₂=CH(CH₂)₈COOH

When methyl ricinoleate (B1264116) is used as the starting material, the products are this compound and methyl undecenoate.

Reaction Pathway

Quantitative Data on this compound Production

The yield of this compound is influenced by several factors, including the choice of starting material, reaction temperature, pressure, residence time, and the use of catalysts. The following tables summarize quantitative data from various studies.

Table 1: Comparison of this compound Yield from Different Starting Materials

| Starting Material | Temperature (°C) | This compound Yield (wt%) | Reference |

| Castor Oil | 530 | 16.5 | [5] |

| Ricinoleic Acid | 530 | 15.2 | [5] |

| Methyl Ricinoleate | 530 | 20.7 | [5] |

| Methyl Ricinoleate | 550 | 27.3 | [4] |

| Methyl Ricinoleate | 562 | 28.0 | [1] |

Table 2: Effect of Temperature on this compound Yield from Methyl Ricinoleate Pyrolysis

| Preheating Temperature (°C) | Pyrolysis Temperature (°C) | This compound Yield (wt%) | Reference |

| 350 | 550 | 27.3 | [4] |

| 500 | 562 | 28.0 | [1] |

| Not Specified | 520 | 60.2 | [4] |

Table 3: Influence of Catalysts on this compound Yield

| Starting Material | Catalyst | Temperature (°C) | Pressure | This compound Yield | Reference |

| Castor Oil | 0.5% Benzoyl Peroxide | Not Specified | Not Specified | Optimized for high yield | [6] |

| Castor Oil | Acidic Resin (e.g., Rosin) | 300-340 | 30-60 mm Hg | Good yield | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of this compound from ricinoleic acid.

Preparation of Methyl Ricinoleate (Optional Starting Material)

Methyl ricinoleate can be prepared by the transesterification of castor oil.

Materials:

-

Castor oil

-

Potassium hydroxide (B78521) (KOH) or other suitable catalyst

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add castor oil and methanol in a specified molar ratio (e.g., 18:1 methanol to oil).[3]

-

Add the catalyst (e.g., KOH) to the mixture.

-

Heat the mixture to reflux with constant stirring for a designated period.

-

After the reaction is complete, cool the mixture. The glycerol (B35011) layer will separate at the bottom and can be removed by decantation.[3]

-

The upper methyl ester layer, primarily composed of methyl ricinoleate, can be washed and dried for use in the pyrolysis step.

Pyrolysis of Ricinoleic Acid or its Derivatives

The following protocol describes a general procedure for the thermal cracking process in a laboratory setting.

Materials:

-

Ricinoleic acid, methyl ricinoleate, or castor oil

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Pyrolysis reactor (e.g., a three-necked round-bottom flask for batch processes or a tubular reactor for continuous processes)

-

Heating mantle or furnace

-

Condenser

-

Collection flask

-

Vacuum pump (for reduced pressure operation)

-

Temperature and pressure controllers

Procedure:

-

Set up the pyrolysis apparatus as shown in the workflow diagram below.

-

For a batch process, charge the reactor with the starting material (e.g., 100 g of castor oil).[7]

-

For a continuous process, prepare the feed to be introduced at a constant flow rate (e.g., 400 g/h).[5]

-

Purge the system with an inert gas to remove any oxygen.

-

If operating under reduced pressure, connect the vacuum pump and adjust to the desired pressure (e.g., 30-60 mm Hg).[1]

-

Heat the reactor to the target pyrolysis temperature (e.g., 530°C).[5]

-

The volatile products will vaporize and pass through the condenser.

-

Cool the condenser with a circulating fluid (e.g., cold water) to liquefy the pyrolysis vapors.

-

Collect the condensed bio-oil, which contains this compound, undecenoic acid (or its ester), and other byproducts, in the collection flask.[3]

-

Continue the process until the reaction is complete or for the desired residence time.

Experimental Workflow

Purification of this compound

This compound can be separated from the bio-oil mixture by fractional or vacuum distillation.

Equipment:

-

Distillation flask

-

Fractionating column (for fractional distillation)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source (for vacuum distillation)

Procedure (Fractional Distillation):

-

Transfer the collected bio-oil to the distillation flask.

-

Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound (approximately 153°C at atmospheric pressure). The boiling point will be lower under reduced pressure.

-

Change the receiving flask to collect other fractions, such as undecenoic acid, which has a higher boiling point.

Note on Vacuum Distillation: For compounds with high boiling points, vacuum distillation is preferred to prevent thermal decomposition. By reducing the pressure, the boiling points of the components in the mixture are lowered.

Quantitative Analysis of this compound by GC-MS

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a polar capillary column)

-

This compound standard of known purity

-

Internal standard (optional, but recommended for accuracy)

-

Solvent for dilution (e.g., dichloromethane (B109758) or acetone)

-

Volumetric flasks and syringes

Procedure:

1. Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the chosen solvent at a high concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations that bracket the expected concentration of this compound in the samples.

-

If using an internal standard, add a constant, known amount to each calibration standard and sample.

2. Sample Preparation:

-

Accurately weigh a small amount of the purified this compound fraction.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Add the internal standard if being used.

3. GC-MS Analysis:

-

Set the GC-MS instrument parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and MS parameters).

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the prepared samples.

-

Identify the this compound peak in the chromatograms based on its retention time and mass spectrum.

4. Quantification:

-

Integrate the peak area of this compound (and the internal standard, if used).

-

Construct a calibration curve by plotting the peak area (or the ratio of the this compound peak area to the internal standard peak area) against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

The pyrolytic cleavage of ricinoleic acid presents a viable and sustainable route for the production of this compound. By optimizing reaction parameters such as temperature, starting material, and purification methods, high yields of this valuable chemical can be achieved. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals to explore and refine this promising bio-based manufacturing process. Further research into novel catalytic systems and process intensification could lead to even more efficient and economical production of this compound from castor oil.

References

- 1. US1889348A - Process of making heptaldehyde and undecylenic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. castoroil.in [castoroil.in]

- 7. researchgate.net [researchgate.net]

Heptanal's role as a volatile organic compound in plants

An In-depth Technical Guide on Heptanal's Role as a Volatile Organic Compound in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (C₇H₁₄O) is a saturated aldehyde that functions as a significant volatile organic compound (VOC) in the plant kingdom. Naturally occurring in a variety of plant species, its emission is markedly induced by both biotic and abiotic stressors, including herbivory, pathogen attack, and ozone exposure. This compound is synthesized through the oxidative degradation of polyunsaturated fatty acids, a process linked to the lipoxygenase (LOX) pathway. Ecologically, this compound is a critical semiochemical in plant-insect interactions, primarily acting as a potent repellent or avoidance cue for various herbivorous insects. This activity is mediated by specific insect odorant receptors, making it a compound of interest for developing novel pest management strategies. While its role in direct plant defense signaling and inter-plant communication is less defined, its function as a reactive aldehyde suggests potential involvement in priming and modulating plant immune responses. This guide provides a comprehensive overview of the biosynthesis, emission, and ecological roles of this compound, details key experimental methodologies for its study, and presents current data on its biological activity.

Introduction

This compound, also known as heptaldehyde, is a colorless liquid with a characteristic fruity, fatty odor.[1] As a medium-chain aldehyde, it is derived from the oxidation of lipids and is found throughout the plant kingdom, from floral scents to stress-induced emissions.[2][3] Its release is a key component of the complex volatile blends that mediate a plant's interaction with its environment. Under normal conditions, this compound may be a minor component of a plant's volatile profile; however, its emission can increase significantly when the plant is subjected to environmental challenges.[4][5] This induction suggests a primary role in defense and signaling. This document details the current scientific understanding of this compound's function as a plant VOC, focusing on its biosynthesis, ecological significance, and the methodologies used for its investigation.

Biosynthesis of this compound

The formation of this compound in plants is primarily attributed to the oxidative cleavage of polyunsaturated fatty acids (PUFAs), a pathway shared with other well-known stress-induced volatiles, often called green leaf volatiles (GLVs).[6][7] This process can occur through both non-enzymatic and enzymatic routes.

2.1 Lipid Peroxidation Pathway The principal enzymatic route involves the lipoxygenase (LOX) pathway. While this pathway is well-characterized for the production of C6 aldehydes (like hexanal) from linoleic and linolenic acids, the precise mechanism for C7 aldehyde formation is less clear and remains an area of active research.[4] The generally accepted, though not fully elucidated, pathway is as follows:

-

Initiation: Stress conditions (e.g., wounding, pathogen attack) lead to membrane damage and the generation of reactive oxygen species (ROS).[6]

-

Oxygenation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into a PUFA (e.g., linoleic acid, oleic acid) to form a fatty acid hydroperoxide (LOOH).[7]

-

Cleavage: The unstable hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) enzyme. HPLs are cytochrome P450 enzymes (CYP74 family) that exhibit substrate specificity.[8] The cleavage of a 13-hydroperoxide of linoleic acid yields a C6 aldehyde (hexanal) and a C12 oxo-acid.[9] It is hypothesized that this compound is formed from the cleavage of a different hydroperoxide precursor, though the specific LOX and HPL enzymes responsible for generating a C7 fragment have not been definitively identified.

The uncertainty surrounding the specific HPL responsible for this compound production highlights a key knowledge gap in the biosynthesis of medium-chain aldehydes.[4]

Emission of this compound from Plants

This compound is emitted by a wide range of plants, often as part of a complex volatile blend. Its emission is dynamic and highly responsive to environmental stimuli. Biotic stresses, such as feeding by herbivores or infection by pathogens, and abiotic stresses like ozone pollution or physical wounding, are potent inducers of this compound release.[4][10] This stress-induced emission is a hallmark of defensive VOCs, suggesting that this compound plays a protective role for the plant.[11]

Data Presentation: Quantitative Analysis of this compound

Quantitative data on this compound remains sparse, particularly concerning emission rates from foliage under standardized stress conditions. The available data focuses on tissue concentration and electrophysiological or behavioral responses in insects.

Table 1: this compound Concentration in Plant Tissue under Abiotic Stress

| Plant Species | Tissue | Stressor | This compound Concentration (nmol g⁻¹ FW) | Reference(s) |

|---|

| Wheat (Triticum aestivum) | Root Tips | Aluminum (Al) Stress (24h) | > 10 |[6] |

Table 2: Electrophysiological Responses of Insects to this compound

| Insect Species | Sex | This compound Dose (µg/µL) | Mean EAG Response (mV ± SE) | Reference(s) |

|---|---|---|---|---|

| Heortia vitessoides | Male | 1 | 0.28 ± 0.04 | [12][13] |

| 10 | 0.59 ± 0.05 | [12][13] | ||

| 100 | 1.13 ± 0.10 | [12][13] | ||

| Heortia vitessoides | Female | 1 | 0.26 ± 0.03 | [12][13] |

| 10 | 0.52 ± 0.06 | [12][13] |

| | | 100 | 0.84 ± 0.08 |[12][13] |

Table 3: Behavioral Responses of Insects to this compound

| Insect Species | Life Stage | Assay Type | This compound Dose | Behavioral Outcome (Preference Index*) | Reference(s) |

|---|---|---|---|---|---|

| Plutella xylostella | Adult Male | Y-Tube | 100 ng | Significant Avoidance (-0.58 ± 0.10) | [2] |

| 1 µg | Significant Avoidance (-0.63 ± 0.09) | [2] | |||

| 10 µg | Significant Avoidance (-0.75 ± 0.08) | [2] | |||

| Plutella xylostella | Adult Female | Y-Tube | 1 µg | Significant Avoidance (-0.50 ± 0.11) | [2] |

| 10 µg | Significant Avoidance (-0.69 ± 0.09) | [2] |

*Preference Index = (Number choosing treatment - Number choosing control) / Total number making a choice. Negative values indicate avoidance/repellency.

Role of this compound in Plant Ecology

This compound primarily functions as a semiochemical, a chemical messenger that mediates interactions between organisms. Its most documented role is in plant-insect interactions.

4.1 Plant-Insect Interactions this compound acts as a powerful signaling molecule for many insects, whose responses are species-specific.

-